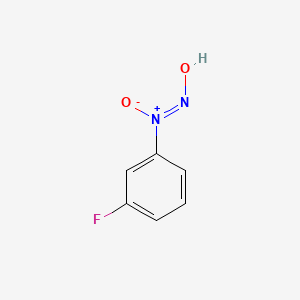
(Z)-(3-fluorophenyl)-hydroxyimino-oxidoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(3-fluorophenyl)-hydroxyimino-oxidoazanium is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, along with a hydroxyimino group and an oxidoazanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-fluorophenyl)-hydroxyimino-oxidoazanium typically involves the reaction of 3-fluoroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with hydroxylamine to yield the hydroxyimino derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for efficiency and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(3-fluorophenyl)-hydroxyimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(Z)-(3-fluorophenyl)-hydroxyimino-oxidoazanium has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-(3-fluorophenyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom may enhance the compound’s stability and reactivity, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-(3-chlorophenyl)-hydroxyimino-oxidoazanium: Similar structure but with a chlorine atom instead of fluorine.
(Z)-(3-bromophenyl)-hydroxyimino-oxidoazanium: Contains a bromine atom in place of fluorine.
(Z)-(3-iodophenyl)-hydroxyimino-oxidoazanium: Features an iodine atom instead of fluorine.
Uniqueness
(Z)-(3-fluorophenyl)-hydroxyimino-oxidoazanium is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H5FN2O2 |
|---|---|
Molekulargewicht |
156.11 g/mol |
IUPAC-Name |
(Z)-(3-fluorophenyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-1-3-6(4-5)9(11)8-10/h1-4,10H/b9-8- |
InChI-Schlüssel |
NDONBKFRRFYMMZ-HJWRWDBZSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/[N+](=N/O)/[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)F)[N+](=NO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)
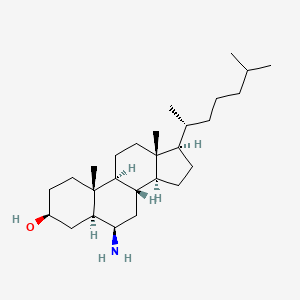
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B15287758.png)
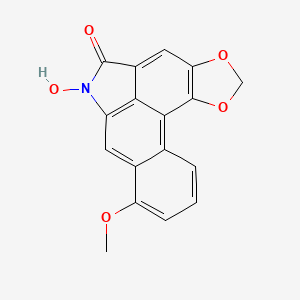
![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
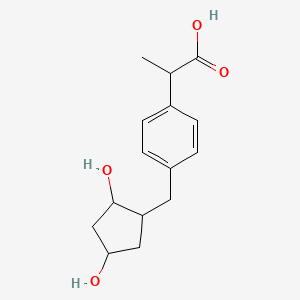
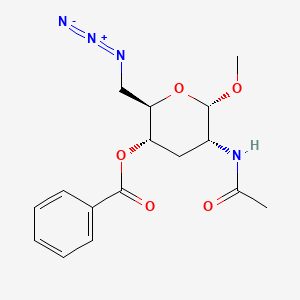
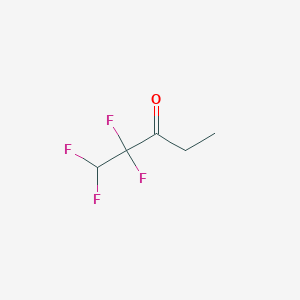
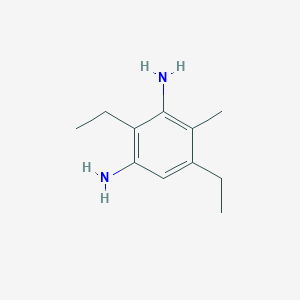
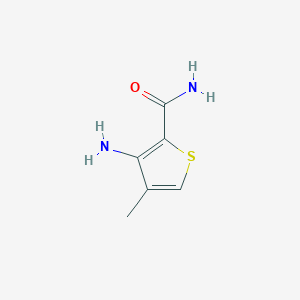
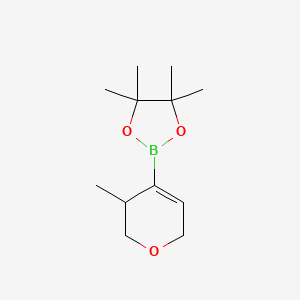
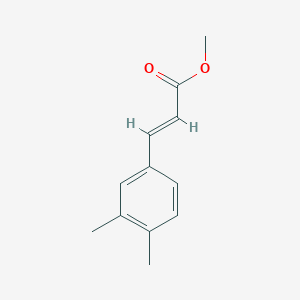
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
